3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde
Overview
Description
3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a methoxybenzaldehyde moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Scientific Research Applications
3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under microwave irradiation to form 4-(4-fluorophenyl)piperazine . This intermediate is then reacted with 4-methoxybenzaldehyde under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: 3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzoic acid.
Reduction: 3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The piperazine ring and the fluorophenyl group are crucial for binding to receptors, while the methoxybenzaldehyde moiety may influence the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde
- 3-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde
- 3-{[4-(4-Methylphenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde
Uniqueness
3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and binding affinity to targets. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate for drug development .
Properties
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-19-7-2-15(14-23)12-16(19)13-21-8-10-22(11-9-21)18-5-3-17(20)4-6-18/h2-7,12,14H,8-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMNCLVNYUFXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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